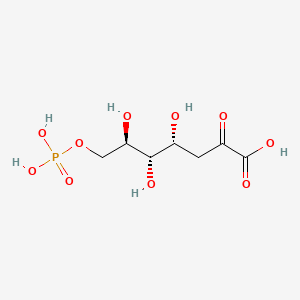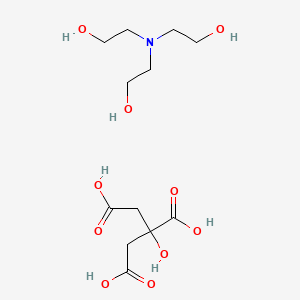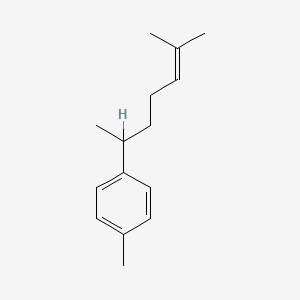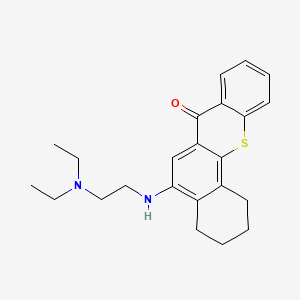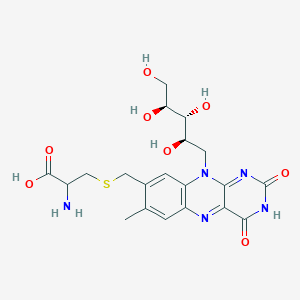
moracin N
Descripción general
Descripción
Moracin N belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin N exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin N is primarily located in the membrane (predicted from logP). Outside of the human body, moracin N can be found in fruits and mulberry. This makes moracin N a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Immunomodulatory Effects
Moracin N, along with other moracins, has been investigated for its potential in treating airway inflammation. Studies have found that moracin derivatives can inhibit interleukin (IL)-6 production in lung epithelial cells and reduce nitric oxide production in alveolar macrophages. These effects are mediated through the inhibition of pathways like JNK/c-Jun and NF-κB. Moracin M, a close relative, has shown effectiveness in mouse models of lung inflammation, comparable to dexamethasone, suggesting potential for treating lung inflammatory disorders (Lee et al., 2016).
Anticancer Properties
Moracin N has demonstrated potent anticancer effects, particularly in the context of lung cancer. Studies reveal that it can inhibit cell proliferation and induce apoptosis in human non-small-cell lung carcinoma cells. This effect is associated with dysregulated mitochondrial function leading to apoptosis and enhanced autophagy flux. The mechanism involves the inhibition of the mTOR signaling pathway and is influenced by reactive oxygen species (ROS) accumulation (Gao et al., 2020).
Antioxidant Activity
Moracins, including moracin N, have been identified as potent antioxidant agents. Their effectiveness in scavenging radicals and preventing oxidative stress has been supported by studies focusing on their structural characteristics and reaction mechanisms with reactive oxygen species. These properties make them significant in the context of diseases where oxidative stress plays a critical role (Boulebd, 2020).
Antimicrobial Potency
Moracin derivatives have shown antimicrobial activity, particularly in the context of bacterial and fungal infections. This property is linked to the ability of these compounds to inhibit the growth of various microbial species, providing a basis for their use in traditional medicine and potential development as antimicrobial agents (Kuete et al., 2009).
Neuroprotective and Anti-Alzheimer's Potential
Moracin derivatives have been explored for their role in neuroprotection and potential treatment of Alzheimer's disease. They exhibit inhibitory activity against enzymes like BACE1 and cholinesterase, important in Alzheimer's pathology. Additionally, their antioxidant properties contribute to their neuroprotective potential, suggesting their significance in designing anti-Alzheimer's drugs (Seong et al., 2018).
Propiedades
Número CAS |
135248-05-4 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |
Clave InChI |
WBSCSIABHGPAMC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
SMILES canónico |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
melting_point |
187-188°C |
Descripción física |
Solid |
Sinónimos |
moracin C moracin N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


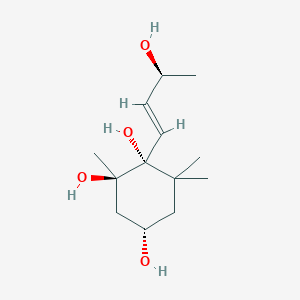
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1198671.png)
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)
![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
